Oxapyrazon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQIRXQFSJBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074810 | |
| Record name | Oxapyrazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-31-0 | |
| Record name | Oxapyrazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4489-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxapyrazon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapyrazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPYRAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE605N8LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Synthetic Methodologies of Oxapyrazon and Its Analogues
Established Synthetic Routes to Oxapyrazon
While specific detailed, step-by-step established routes solely for this compound's industrial synthesis were not extensively detailed in the search results, the synthesis of pyridazinone derivatives often involves reactions that build the heterocyclic ring. One common approach to synthesizing pyridazinones involves using precursors like itaconic anhydride (B1165640) or mucochloric acid researchgate.netmetu.edu.tr. For instance, new functionalized N-heterocyclic derivatives, including pyridazines, have been synthesized from itaconic anhydride researchgate.net. Another method involves starting materials like benzene (B151609) and mucochloric acid to synthesize pyridazinone derivatives metu.edu.tr.
Pyridazinone herbicides like this compound typically contain a carboxylic acid functional group and often a halogen substituent metu.edu.trmetu.edu.tr. The synthesis of such compounds would involve reactions to incorporate these specific functionalities onto the pyridazinone core.
Novel Approaches and Mechanistic Studies in this compound Synthesis
Recent studies have explored novel and efficient methods for synthesizing pyridazinone derivatives. Microwave-assisted synthesis has emerged as an effective and environmentally friendly method, offering advantages such as shorter reaction times and cleaner products compared to conventional methods tsijournals.com. This technique has been applied to the synthesis of novel non-fused and fused heterocyclic systems based on pyrazolyl-pyridazine tsijournals.com.
Mechanistic studies in pyridazinone synthesis often focus on the cyclization reactions that form the pyridazinone ring. For example, intramolecular cyclization reactions are key steps in the synthesis of fused pyridazinone skeletons metu.edu.tr. Studies have also investigated the reaction mechanisms involving intermediates like acyl azides, which undergo Curtius rearrangement to form isocyanates, further leading to derivatized products metu.edu.tr.
Derivatization Strategies for Structural Modification of this compound
Derivatization of the pyridazinone core is a crucial strategy to explore new compounds with modified properties. This involves introducing various substituents at different positions of the pyridazinone ring or fusing other heterocyclic systems to it.
Synthesis of Substituted Pyridazinone Derivatives
The pyridazinone molecule can be substituted at positions C-4, 5, 6, and N-2, and these substituents play a critical role in influencing biological activities researchgate.net. Synthesis of substituted pyridazinone derivatives often involves starting materials with pre-introduced substituents or functional group transformations on the pyridazinone ring.
For instance, novel O-substituted derivatives of 2-benzyl-6-hydroxypyridazin-3(2H)-one have been prepared, demonstrating that substitution reactions primarily occur at the oxygen atom of the hydroxy group researchgate.net. Transformations based on hydrazides are also utilized to introduce various functional groups and construct new derivatives researchgate.net. The synthesis of derivatives containing arylidenehydrazinyl-6-chloropyridazine fragments has been achieved using both conventional and microwave irradiation methods researchgate.netresearchgate.net.
Exploration of Fused Heterocyclic Analogues
Fused heterocyclic analogues of pyridazinones involve the fusion of the pyridazinone ring with other heterocyclic systems. This strategy creates novel ring systems with potentially altered chemical and biological properties.
Studies have reported the synthesis of fused heterocyclic systems based on pyrazolyl-pyridazine tsijournals.com. Examples include the synthesis of furopyridazinone derivatives metu.edu.tr. The synthesis of benzene-fused heterocycles, such as phthalazinones (a benzene ring fused to a pyridazinone ring), has also been explored, often starting from precursors that undergo intramolecular cyclization to form the fused skeleton metu.edu.tr. Novel functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives, a type of fused system, have been synthesized via multicomponent reactions researchgate.net.
The exploration of fused systems often involves specific cyclization strategies. For example, intramolecular cycloaddition reactions have been used to furnish desired fused skeletons metu.edu.tr.
Structure Activity Relationship Sar Studies of Oxapyrazon Herbicidal Efficacy
Molecular Determinants of Herbicidal Activity within the Oxapyrazon Scaffold
The core structure of this compound, a pyridazinone herbicide, is intrinsically linked to its mechanism of action: the inhibition of photosystem II. herts.ac.ukherts.ac.ukherts.ac.uk Photosystem II inhibitors disrupt electron transport in the chloroplasts, leading to the cessation of photosynthesis and ultimately plant death. While the general mode of action for pyridazinone herbicides is established, detailed research findings specifically delineating the precise molecular determinants within the this compound scaffold that are critical for binding to the photosystem II complex and exerting herbicidal activity were not extensively available in the consulted literature. The presence of the pyridazinone ring and the attached substituents collectively contribute to the molecule's ability to interact with its biological target.
Impact of Substituent Modifications on Herbicidal Potency and Selectivity
Mechanisms of Herbicidal Action of Oxapyrazon
Identification of Molecular and Biochemical Targets in Plant Systems
The herbicidal activity of Oxapyrazon is attributed to its potent inhibition of a key enzyme in the carotenoid biosynthesis pathway. oapi.intjustia.com
Primary Molecular Target: Phytoene (B131915) Desaturase (PDS)
Research and patent literature identify this compound as an inhibitor of the enzyme Phytoene Desaturase (PDS). google.comgoogleapis.comregulations.gov PDS is a critical enzyme responsible for the desaturation of 15-cis-phytoene, converting it into 9,15,9′-tricis-ζ-carotene through the intermediate 15,9′-dicis-phytofluene. plos.orgplos.org This multi-step process introduces additional double bonds into the hydrocarbon chain, a crucial transformation in the synthesis of colored carotenoids like lycopene, and subsequently, α-carotene and β-carotene. plos.orgmdpi.com
By inhibiting PDS, this compound effectively blocks the carotenoid pathway at an early stage. This inhibition leads to a significant accumulation of the colorless precursor, phytoene, within the plant cells, while preventing the formation of all downstream carotenoids. plos.orgpreprints.org
Table 1: Molecular Target of this compound
| Feature | Description | Source(s) |
|---|---|---|
| Herbicide Class | Pyridazinone | ontosight.aiherts.ac.ukscispace.com |
| Target Enzyme | Phytoene Desaturase (PDS) | google.comgoogleapis.comregulations.gov |
| Affected Pathway | Carotenoid Biosynthesis | oapi.intjustia.com |
| Biochemical Result of Inhibition | Blockage of phytoene desaturation; accumulation of phytoene | plos.orgpreprints.org |
Cellular and Physiological Effects of this compound on Plant Growth and Development
The biochemical disruption caused by this compound triggers a series of predictable and destructive physiological effects in susceptible plants.
Chlorophyll (B73375) Photooxidation and Bleaching
Carotenoids play an indispensable photoprotective role in plants. They are housed within the photosynthetic complexes and serve to quench excess light energy and neutralize reactive oxygen species, thereby protecting chlorophyll from photooxidation. google.commdpi.com When PDS is inhibited by this compound, the lack of protective carotenoids leaves chlorophyll molecules exposed and vulnerable. In the presence of light, chlorophyll is rapidly destroyed, leading to a characteristic and visually distinct "bleaching" symptom, where the affected plant tissues turn white. plos.orgmdpi.com
Inhibition of Photosynthesis and Growth
The photo-destruction of chlorophyll, the primary pigment for capturing light energy, results in the cessation of photosynthesis. mdpi.com Without the ability to produce energy and fixed carbon, the plant's growth is severely inhibited. ontosight.ai The plant is unable to sustain itself, and once the energy reserves within the seed are exhausted, the seedling dies. This makes this compound an effective pre-emergence herbicide. herts.ac.uk
Table 2: Cellular and Physiological Effects of this compound
| Effect | Mechanism | Consequence | Source(s) |
|---|---|---|---|
| Pigment Loss (Bleaching) | Lack of carotenoids leads to the photo-destruction of chlorophyll. | Plant tissues turn white. | plos.orgmdpi.com |
| Photosynthesis Inhibition | Destruction of chlorophyll prevents the plant from converting light into energy. | Cessation of energy production and carbon fixation. | mdpi.com |
| Growth Inhibition & Plant Death | Inability to produce energy leads to a halt in development. | Susceptible weeds are controlled before or shortly after emergence. | ontosight.aiherts.ac.uk |
Comparative Mechanistic Studies with Related Herbicides
The mechanism of this compound can be understood more clearly through comparison with other herbicides that share similar chemical structures or produce similar symptoms.
Comparison with Norflurazon (B1679920)
Norflurazon is another well-documented pyridazinone herbicide that acts as a potent inhibitor of Phytoene Desaturase (PDS). google.complos.orgplos.org The herbicidal action of this compound is mechanistically analogous to that of Norflurazon. Both compounds belong to the same chemical family and target the identical enzyme within the carotenoid biosynthesis pathway. google.comresearchgate.netgoogle.com This shared mode of action results in the same biochemical and physiological outcomes: the accumulation of phytoene and subsequent bleaching of the plant due to chlorophyll photooxidation. plos.org
Distinction from Other Bleaching Herbicides
While other classes of herbicides also cause bleaching symptoms, their molecular targets are different. For example:
HPPD Inhibitors (e.g., Triketones): These herbicides inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the synthesis of plastoquinone (B1678516). Plastoquinone is a necessary cofactor for PDS, so inhibiting HPPD indirectly halts carotenoid synthesis and causes bleaching. oapi.int
Other PDS Inhibitors: Compounds like fluridone (B42967) and diflufenican (B1670562) also inhibit PDS but belong to different chemical classes (pyridine and carboxamide, respectively). mdpi.comresearchgate.net
This comparison highlights that while the ultimate symptom (bleaching) may be similar across different herbicide groups, the specific molecular interaction of pyridazinones like this compound is distinct and targeted to the PDS enzyme itself.
Table 3: Comparative Mechanism of Pyridazinone Herbicides
| Herbicide | Chemical Class | Primary Target | Mechanism of Action |
|---|---|---|---|
| This compound | Pyridazinone | Phytoene Desaturase (PDS) | Direct inhibition of PDS, blocking carotenoid synthesis. google.comgoogleapis.com |
| Norflurazon | Pyridazinone | Phytoene Desaturase (PDS) | Direct inhibition of PDS, blocking carotenoid synthesis. plos.orgplos.org |
Preclinical and in Vitro/ex Vivo Biological Studies of Oxapyrazon
Evaluation of Oxapyrazon Activity in Model Plant Systems
The evaluation of herbicides in model plant systems provides valuable insights into their physiological effects. While specific studies focusing solely on the effects of this compound on model plants like Arabidopsis thaliana are not extensively detailed in the public domain, the known mechanism of action of pyridazinone herbicides allows for an understanding of its expected impact.
Pyridazinone herbicides, including compounds structurally related to this compound such as norflurazon (B1679920), are known to inhibit carotenoid biosynthesis. oup.comcambridge.org In model systems like wheat (Triticum aestivum), treatment with such herbicides leads to a characteristic bleaching of the leaves. cambridge.orgnih.gov This bleaching occurs because the absence of carotenoids leads to the photooxidation and destruction of chlorophyll (B73375). cambridge.org
In studies on Arabidopsis thaliana, the inhibition of carotenoid biosynthesis through compounds like norflurazon has been shown to trigger significant changes in gene expression and can affect plant development, including root and shoot architecture. nih.gov For instance, the application of norflurazon is a common method to study the effects of carotenoid deficiency. nih.gov It is anticipated that this compound would induce similar phenotypic effects in Arabidopsis thaliana, such as bleaching, stunted growth, and altered development, due to its shared mode of action.
Plant cell cultures represent another valuable model system. These cultures allow for the study of cellular-level effects of herbicides without the complexity of a whole plant. Treatment of plant cell cultures with phytoene (B131915) desaturase (PDS) inhibitors typically results in the accumulation of phytoene and a depletion of downstream carotenoids and chlorophylls, which can be readily quantified.
Table 1: Expected Phenotypic Effects of this compound in Model Plant Systems
| Model System | Expected Phenotypic Effect | Underlying Cause |
| Arabidopsis thaliana | Bleaching of leaves, stunted growth | Inhibition of carotenoid biosynthesis, leading to chlorophyll photodestruction. |
| Wheat (Triticum aestivum) | Albinism, reduced fresh weight at higher concentrations | Severe inhibition of β-carotene and chlorophyll synthesis. nih.gov |
| Plant Cell Cultures | Accumulation of phytoene, loss of pigmentation | Direct inhibition of the carotenoid biosynthetic pathway at the cellular level. |
Biochemical Inhibition Assays with Plant Enzymes and Cellular Components
The primary biochemical target of this compound and other pyridazinone herbicides is the enzyme phytoene desaturase (PDS). plos.orgnih.gov PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene.
Biochemical inhibition assays using isolated plant enzymes and cellular components are crucial for determining the specific site of action and the potency of a herbicide. For pyridazinone herbicides like norflurazon, cell-free carotenogenic enzyme systems have been used to demonstrate direct inhibition of PDS. capes.gov.br These assays measure the conversion of the substrate, phytoene, into its product, and the inhibitory effect of the herbicide is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).
Besides the primary target, some herbicides can have secondary effects on other cellular components. For example, some photosynthesis-inhibiting herbicides target components of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. While the primary mode of action for this compound is PDS inhibition, the resulting lack of carotenoids ultimately disrupts the integrity and function of the photosystems, leading to the inhibition of photosynthesis. cambridge.org
Table 2: Biochemical Targets of Pyridazinone Herbicides
| Enzyme/Component | Pathway | Effect of Inhibition |
| Phytoene Desaturase (PDS) | Carotenoid Biosynthesis | Accumulation of phytoene, cessation of carotenoid production. nih.gov |
| Photosystem II (PSII) | Photosynthesis | Indirectly affected due to photooxidative damage in the absence of protective carotenoids. cambridge.org |
Interactions with Plant Metabolic Pathways
The inhibition of a key enzyme in a metabolic pathway by a herbicide can have cascading effects on other interconnected pathways. The primary interaction of this compound is with the carotenoid biosynthesis pathway.
Carotenoids are essential for plant life, not only for their role in protecting chlorophyll from photooxidation but also as precursors for the synthesis of the plant hormone abscisic acid (ABA) and strigolactones. nih.gov Therefore, by inhibiting carotenoid biosynthesis, this compound can indirectly affect pathways regulated by these hormones. ABA is a crucial hormone involved in various stress responses and developmental processes.
Metabolic profiling of plants treated with PDS inhibitors like norflurazon has revealed broader metabolic consequences. researchgate.netresearchgate.net The accumulation of the substrate phytoene is a direct and measurable effect. researchgate.net Furthermore, the absence of carotenoids leads to the generation of reactive oxygen species (ROS) under light, which can cause widespread cellular damage and trigger stress-response pathways. This oxidative stress can impact the metabolism of amino acids, lipids, and other cellular components.
For example, metabolic profiling of Arabidopsis treated with norflurazon showed significant changes in the levels of various metabolites, indicating a widespread metabolic response to the inhibition of carotenoid biosynthesis. nih.gov These changes are not limited to isoprenoids but extend to other classes of compounds, reflecting the plant's attempt to cope with the induced stress.
Table 3: Interacting Metabolic Pathways Affected by this compound
| Interacting Pathway | Nature of Interaction | Consequence |
| Photosynthesis | Indirect | Inhibition due to photooxidative damage to chlorophyll and photosystems in the absence of carotenoids. cambridge.org |
| Abscisic Acid (ABA) Biosynthesis | Indirect | Reduced production of ABA due to the lack of carotenoid precursors. |
| Stress Response Pathways | Indirect | Induction of oxidative stress responses due to the accumulation of reactive oxygen species (ROS). |
| General Metabolism | Indirect | Alterations in the profiles of amino acids, lipids, and other metabolites as a secondary response to cellular stress. nih.gov |
Environmental Fate and Behavior of Oxapyrazon
Degradation Pathways of Oxapyrazon in Soil and Aquatic Environments
The degradation of a pesticide in the environment is a key process that determines its persistence and potential for long-term impact. Degradation can occur through biological processes (biodegradation) mediated by microorganisms or through abiotic processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). pjoes.com
Aerobic and Anaerobic Degradation Kinetics
The rate of microbial degradation of a pesticide is typically studied under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, as both can occur in soil and aquatic environments. fao.org These studies determine the half-life (DT₅₀) of the compound, which is the time it takes for half of the applied amount to degrade. oregonstate.edu
For this compound, specific experimental data on its aerobic and anaerobic degradation kinetics in soil and water-sediment systems are not publicly available. herts.ac.ukherts.ac.uk Regulatory guidelines for pesticides recommend such studies to be conducted using a range of relevant soil types and conditions to understand the transformation pathways and rates. fao.org
Table 1: Aerobic and Anaerobic Degradation of this compound
| Parameter | Medium | Value | Reference |
| Aerobic DT₅₀ (Lab, 20°C) | Soil | Data not available | herts.ac.uk |
| Anaerobic DT₅₀ (Lab, 20°C) | Soil | Data not available | herts.ac.uk |
| Water-sediment DT₅₀ | - | Data not available | herts.ac.ukherts.ac.uk |
Photolytic and Hydrolytic Stability Studies
Photolysis and hydrolysis are important abiotic degradation pathways for pesticides. pjoes.com Photolysis studies expose the chemical to light that simulates sunlight to determine its breakdown rate in water and on soil surfaces. nih.gov Hydrolysis studies assess the stability of a chemical in water at different pH levels (typically acidic, neutral, and alkaline) to determine its rate of degradation through reaction with water. ecetoc.org
Specific data on the aqueous photolysis half-life and hydrolytic stability of this compound are not available in public databases. herts.ac.ukherts.ac.uk For many organic compounds, the rate of these processes is highly dependent on the chemical structure and environmental conditions. pjoes.comecetoc.org
Table 2: Photolytic and Hydrolytic Stability of this compound
| Parameter | Condition | Value | Reference |
| Aqueous Photolysis DT₅₀ | pH 7 | Data not available | herts.ac.ukherts.ac.uk |
| Aqueous Hydrolysis DT₅₀ | pH 7, 20°C | Data not available | herts.ac.ukherts.ac.uk |
Adsorption, Desorption, and Mobility in Soil Matrices
The mobility of a pesticide in soil is largely governed by its adsorption (binding) to soil particles and desorption (release) from them. researchgate.net These processes influence whether a pesticide is likely to remain near the soil surface or leach into groundwater. wur.nl The key parameter measured is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to the organic matter in soil. researchgate.net A low Koc value suggests high mobility, while a high Koc value indicates low mobility. york.ac.uk
Batch equilibrium studies are typically conducted to determine these sorption coefficients for a range of soil types. epa.gov For this compound, specific experimental data on its adsorption, desorption, and mobility in soil are not publicly available. herts.ac.uk
Table 3: Soil Adsorption and Mobility of this compound
| Parameter | Value | Mobility Classification | Reference |
| Soil Adsorption Coefficient (Koc) | Data not available | - | herts.ac.uk |
| Freundlich Adsorption Coefficient (Kf) | Data not available | - | herts.ac.uk |
Metabolite Formation and Transformation Product Characterization in Environmental Systems
When a pesticide degrades in the environment, it forms various metabolites or transformation products. europa.eu It is important to identify these products and understand their own environmental fate and potential toxicity, as they can sometimes be more persistent or toxic than the parent compound. europa.eu The identification of major metabolites (those forming at greater than 10% of the applied parent compound) is a key component of environmental risk assessments. researchgate.net
There is no publicly available information detailing the specific metabolites of this compound formed in soil or aquatic environments. herts.ac.ukherts.ac.uk Studies on other pyridazinone herbicides have shown that degradation can involve alterations to the pyridazine (B1198779) ring structure. europa.eu
Bioaccumulation and Biodegradation Potential in Non-Target Organisms (excluding human and direct animal exposure)
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, both from water (bioconcentration) and from food. ecetoc.org The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow value (typically >3) can indicate a potential for bioaccumulation in the fatty tissues of organisms. The Bioconcentration Factor (BCF) is an experimentally derived measure of a chemical's concentration in an organism (like fish) compared to its concentration in the surrounding water. ecetoc.org
Specific data on the log Kow, BCF, and bioaccumulation potential of this compound in non-target organisms such as fish or aquatic invertebrates are not available in public sources. herts.ac.ukherts.ac.uk Therefore, a quantitative assessment of its bioaccumulation potential cannot be made at this time.
Table 4: Bioaccumulation Potential of this compound
| Parameter | Value | Reference |
| Octanol-Water Partition Coefficient (log Kow) | Data not available | herts.ac.uk |
| Bioconcentration Factor (BCF) | Data not available | herts.ac.uk |
Analytical Methodologies for Oxapyrazon Research
Chromatographic Techniques for Detection and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are powerful tools for separating, identifying, and quantifying compounds within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent techniques utilized in the analysis of Oxapyrazon.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. shawnee.edu Several validated HPLC methods have been developed for the determination of this compound in different forms. For instance, a reversed-phase HPLC (RP-HPLC) method has been successfully developed and validated for analyzing this compound. researchgate.net This method often employs a C18 column and a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and an acidic aqueous solution (such as 0.1% formic acid). researchgate.net The detection is typically carried out using a UV detector at a specific wavelength. wjbphs.com The choice of mobile phase composition and flow rate is optimized to achieve good resolution and a reasonable retention time for this compound. wjbphs.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shawnee.edu This technique is particularly suitable for volatile and semi-volatile compounds. shawnee.edu In GC-MS, the sample is first vaporized and separated in the GC column based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for highly sensitive detection and identification based on the mass-to-charge ratio. shawnee.eduhplcvials.com While HPLC is generally more suitable for non-volatile compounds like this compound, GC-MS can be employed after appropriate derivatization to increase its volatility. shawnee.edu
Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. shawnee.edu | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. shawnee.edu |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. shawnee.edu | Primarily for volatile and semi-volatile compounds. hplcvials.com |
| Typical Mobile Phase | Liquid solvent mixture (e.g., Acetonitrile and water). researchgate.netwjbphs.com | Inert gas (e.g., Helium, Nitrogen). hplcvials.com |
| Common Detector | UV-Visible Spectrophotometry, Diode Array Detector (DAD). hplcvials.commeasurlabs.com | Mass Spectrometer. hplcvials.com |
| Derivatization | Generally not required. | May be necessary to increase volatility. |
Spectroscopic and Spectrophotometric Methods for this compound Analysis
Spectroscopic and spectrophotometric methods are also integral to the analysis of this compound, offering alternative or complementary approaches to chromatographic techniques.
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound. researchgate.netresearchgate.net This technique is based on the principle that the compound absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. A solution of this compound in a suitable solvent, such as 0.1 N sodium hydroxide, exhibits a maximum absorbance (λmax) at a specific wavelength, which has been reported to be around 285 nm. researchgate.netresearchgate.net According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution, allowing for its quantification. researchgate.net This method has been validated and shown to be linear over a specific concentration range. researchgate.netresearchgate.net
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that has been explored for the direct detection of this compound. This method involves the use of metallic nanoparticles, such as silver nanoparticles (AgNPs), as a SERS substrate. researchgate.net When this compound molecules are in close proximity to these nanoparticles, the Raman scattering signal is significantly enhanced, enabling the detection of very low concentrations of the analyte. researchgate.net
Sample Preparation and Extraction Techniques for Environmental Matrices
The analysis of this compound in environmental matrices such as soil and water requires effective sample preparation and extraction techniques to isolate the analyte from interfering components. organomation.com Proper sample preparation is crucial for obtaining accurate and reliable results. organomation.comphenomenex.com
Common steps in sample preparation include:
Sample Collection and Storage: Ensuring representative sampling and proper storage to prevent degradation of the analyte. organomation.com
Extraction: Isolating this compound from the sample matrix. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. phenomenex.comnih.gov LLE separates compounds based on their differential solubilities in two immiscible liquids. phenomenex.com SPE involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov
Purification/Clean-up: Removing co-extracted impurities that might interfere with the final analysis. organomation.com This can involve techniques like filtration or centrifugation. organomation.com
Concentration: Increasing the concentration of the analyte to a level that can be detected by the analytical instrument.
The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of this compound. For instance, for water samples, SPE is often preferred due to its efficiency and lower solvent consumption compared to LLE. nih.gov For soil samples, a solvent extraction step is typically required to release the compound from the soil particles before further clean-up and analysis.
Validation and Standardization of Analytical Protocols for Research Applications
The validation of analytical methods is a critical process to ensure that a developed procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.eufda.gov The validation process for analytical protocols used in this compound research involves evaluating several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eulabmanager.com
The main validation characteristics include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.eu
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.neteuropa.eu
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Standardization of these validated protocols is essential for ensuring consistency and comparability of results across different laboratories and studies. This involves the use of certified reference materials and adherence to established standard operating procedures (SOPs).
Interactive Data Table: Key Validation Parameters for this compound Analytical Methods
| Validation Parameter | Description | Typical Assessment Method |
| Specificity | Ability to measure only this compound without interference. europa.eu | Analysis of blank and spiked matrices to check for interfering peaks. |
| Linearity | Proportionality of signal to concentration. researchgate.net | Analyzing a series of standards at different concentrations and performing linear regression analysis. researchgate.net |
| Accuracy | Closeness of measured value to the true value. europa.eu | Recovery studies on spiked samples. researchgate.net |
| Precision | Repeatability and intermediate reproducibility of results. europa.eu | Multiple analyses of the same sample on the same day (repeatability) and on different days (intermediate precision). researchgate.neteuropa.eu |
| Robustness | Insensitivity to small changes in analytical conditions. researchgate.net | Deliberately varying parameters like mobile phase composition, pH, and temperature. |
Advanced Research Directions and Future Challenges in Oxapyrazon Studies
Development of Novel Oxapyrazon Derivatives for Enhanced Agrochemical Applications
A primary frontier in herbicide science is the rational design and synthesis of novel molecular structures to improve upon existing active ingredients. For this compound, this involves creating derivatives that exhibit superior performance characteristics. The core strategy is to modify the foundational pyridazinone structure to enhance herbicidal efficacy, broaden the spectrum of controlled weeds, or improve crop selectivity. nih.govresearchgate.net
Research in this area focuses on structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications influence biological activity. nih.gov For instance, altering substituent groups on the phenyl or pyridazinone rings can significantly impact the molecule's lipophilicity and steric properties, which in turn affects its absorption, translocation, and interaction with the target site in the plant. nih.govresearchgate.net The synthesis of novel derivatives, such as those incorporating different pyrazole (B372694) or phenylpyridine moieties, is a key approach to discovering compounds with improved post-emergence herbicidal activity. mdpi.com
The goals for these new derivatives are multifaceted and are summarized in the table below.
| Research Objective | Rationale | Example Synthetic Strategy |
| Increased Herbicidal Potency | To achieve effective weed control at lower application rates, reducing chemical load on the environment. | Introduction of specific halogen or alkyl groups to enhance binding affinity with the target enzyme. |
| Broader Weed Spectrum | To control a wider range of economically important monocot and dicot weeds. | Combining the pyridazinone core with other bioactive substructures to create hybrid molecules. mdpi.com |
| Enhanced Crop Safety | To minimize phytotoxicity in desirable crops, allowing for more flexible application timings. | Modifying the molecule to accelerate its metabolism and detoxification in the crop plant but not in the target weed. researchgate.net |
| Improved Environmental Profile | To develop derivatives with faster degradation rates in soil and water, reducing persistence and potential for carryover. | Designing compounds that are more susceptible to microbial or photodegradation. researchgate.net |
| Overcoming Herbicide Resistance | To create molecules that are effective against weed populations that have developed resistance to existing herbicides. | Altering the chemical structure to bypass the resistance mechanism, such as a modified target site. |
The discovery pipeline for these new derivatives involves extensive greenhouse screening against a panel of weed species, followed by field trials to evaluate performance under real-world agricultural conditions. mdpi.com This research direction is crucial for extending the utility of the pyridazinone chemical class and addressing the evolving challenges of weed management.
In-depth Mechanistic Elucidation using Advanced Omics Technologies
Understanding precisely how a herbicide works at the molecular level is fundamental to its effective and safe use. While the general mode of action for pyridazinone herbicides like Norflurazon (B1679920) is known to be the inhibition of carotenoid biosynthesis, advanced "omics" technologies are now enabling a much deeper and more comprehensive view of the cellular response to herbicide exposure. wa.gov These high-throughput molecular technologies are pivotal in identifying the complex network of pathways affected by a herbicide and in uncovering the mechanisms of herbicide resistance. frontiersin.org
The primary omics technologies being applied in herbicide research include:
Transcriptomics: Analyzes the complete set of RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to herbicide treatment. This can provide clues about stress response pathways and metabolic adjustments. frontiersin.org
Proteomics: Involves the large-scale study of proteins, including their expression levels, modifications, and interactions. researchgate.net Proteomic analysis of herbicide-treated plants can identify the specific proteins and enzymatic pathways that are directly or indirectly affected, linking molecular changes to physiological outcomes. researchgate.netnitrkl.ac.in
Metabolomics: Focuses on the comprehensive analysis of all metabolites within a cell or organism. frontiersin.org By profiling the changes in metabolite concentrations after herbicide application, researchers can pinpoint disruptions in specific biochemical pathways and identify biomarkers of exposure or resistance. nih.govsemanticscholar.org
| Omics Technology | Key Application in Herbicide Research | Insights Gained for Pyridazinones |
| Transcriptomics | Identifying genes involved in herbicide resistance and stress response. | Uncovering the up-regulation of detoxification enzymes (e.g., cytochrome P450s, GSTs) or stress-related genes in tolerant plants. |
| Proteomics | Linking protein expression changes to physiological effects and identifying novel herbicide targets. researchgate.net | Quantifying changes in the abundance of proteins involved in photosynthesis, pigment biosynthesis, and oxidative stress response following exposure. researchgate.net |
| Metabolomics | Characterizing the metabolic fingerprint of herbicide action and identifying biomarkers of susceptibility. frontiersin.orgnih.gov | Detecting the accumulation of precursor molecules in the carotenoid pathway and identifying secondary metabolic shifts indicative of cellular stress. |
The integration of these omics approaches provides a powerful, systems-level understanding of a herbicide's mode of action. frontiersin.org For this compound and related pyridazinones, this research can lead to the identification of novel secondary targets, provide a detailed picture of the metabolic cascades that lead to plant death, and crucially, help in diagnosing and managing the evolution of non-target-site resistance in weed populations, which often involves complex changes in metabolic detoxification. frontiersin.org
Role of this compound in Integrated Pest Management (IPM) Strategies (research aspects)
Integrated Pest Management (IPM) is a holistic and sustainable approach to controlling pests, including weeds, that combines multiple strategies to minimize economic, health, and environmental risks. epa.gov The research challenge is not simply to use this compound, but to determine its optimal role within a complex IPM framework. This requires a research-driven approach to integrate its use with other control tactics like cultural, mechanical, and biological methods. nih.gov
A key research aspect is defining the economic thresholds for weed populations, which is the point at which control measures, including herbicide application, are economically justified. researchgate.net Research is needed to establish these thresholds for specific crop-weed systems where this compound might be used, ensuring it is applied only when necessary.
Another critical research area is the compatibility of this compound with other IPM components. This includes studies on its effects on non-target organisms, particularly beneficial insects and soil microorganisms that contribute to biological control and soil health. nih.gov Understanding these interactions is crucial for developing IPM programs that conserve and enhance natural ecosystem services. mdpi.com
Perhaps the most significant research challenge is managing the evolution of herbicide resistance. nih.gov IPM is the cornerstone of resistance management. Research in this context focuses on:
Monitoring: Actively surveying weed populations to detect shifts in sensitivity to this compound early.
Rotation and Mixtures: Investigating the efficacy of rotating this compound with herbicides that have different modes of action or using it in tank mixtures to reduce the selection pressure for resistance.
Integrating Non-Chemical Methods: Researching how practices like crop rotation, cover cropping, and mechanical weeding can be combined with judicious this compound use to provide robust, long-term weed control and delay resistance. nih.gov
The goal of this research is to create evidence-based guidelines that place this compound as a valuable tool within a diversified and sustainable IPM system, rather than as a standalone solution. mdpi.comresearchgate.net This ensures its long-term effectiveness and supports the broader goals of sustainable agriculture.
Conclusion and Outlook on Oxapyrazon Research
Synthesis of Current Academic Understandings of Oxapyrazon
This compound is a member of the pyrazolone (B3327878) class of herbicides. The core of its herbicidal activity lies in the inhibition of specific plant enzymes, disrupting essential biochemical pathways. While detailed public research specifically on this compound is limited compared to broader herbicide classes, the understanding of related pyrazole-based herbicides provides a strong framework for its mechanism. These compounds are known to target enzymes such as protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), both critical for pigment biosynthesis in plants. nih.govnih.gov Inhibition of these enzymes leads to a cascade of phototoxic events, resulting in the characteristic bleaching of plant tissues and eventual cell death.
The chemical structure of this compound, centered on a pyrazole (B372694) ring, is fundamental to its efficacy and has been a focus of synthetic chemistry research aimed at creating derivatives with improved activity and crop safety. mdpi.com Studies on similar pyrazole derivatives have demonstrated that modifications to the scaffold can significantly influence the compound's interaction with the target enzyme and its herbicidal spectrum. nih.govnih.gov Current academic consensus places this compound within a well-established group of herbicides whose fundamental mode of action is understood, though specifics regarding its metabolic fate in various plant species and environments remain a more specialized area of study.
Identification of Key Gaps and Future Research Imperatives
Despite a foundational understanding, significant gaps in the academic literature regarding this compound necessitate further investigation to fully characterize its profile. Key areas for future research include:
Environmental Fate and Degradation: Comprehensive, peer-reviewed studies on the persistence, mobility, and degradation pathways of this compound in diverse soil types and aquatic environments are crucial. usda.govresearchgate.net Understanding the formation and potential impact of its metabolites is essential for a complete environmental risk assessment. nih.govresearchgate.net Research should focus on identifying the specific microbial and abiotic processes that contribute to its breakdown. usda.gov
Weed Resistance Mechanisms: The emergence of herbicide resistance is a persistent threat to agricultural productivity. mdpi.com While resistance to pyrazolone herbicides is not as widespread as with other modes of action, proactive research is imperative. Future studies should aim to identify the potential biochemical and genetic mechanisms that could lead to this compound resistance in target weed populations. nih.govmdpi.com This includes investigating target-site mutations or enhanced metabolic detoxification in weeds. mdpi.comnih.gov
Ecotoxicological Profile: Detailed research into the chronic and sub-lethal effects of this compound on non-target organisms, including soil microfauna, aquatic invertebrates, and pollinators, is needed. While acute toxicity data is typically required for registration, long-term ecosystem impacts are often less understood.
Broader Implications for Sustainable Agrochemical Innovation
The study of compounds like this compound is intrinsically linked to the broader goal of sustainable agrochemical innovation. The development of new herbicides faces significant challenges, including the high costs of research and development and the increasing prevalence of weed resistance to existing products. mdpi.comnih.gov For nearly three decades, no herbicide with a truly novel mode of action has been successfully commercialized, heightening the need to optimize and responsibly manage existing chemical classes. nih.gov
Innovations in the pyrazole class of herbicides can contribute to sustainable agriculture in several ways:
Resistance Management: By providing alternative modes of action, novel pyrazolone herbicides can be integrated into weed management programs to slow the evolution of resistance. nih.gov
Improved Environmental Profile: The goal of modern agrochemical research is to develop "green" chemicals with high efficiency at low application rates, greater selectivity, and rapid degradation into non-toxic metabolites. mdpi.commdpi.com Future research on this compound and related compounds should be guided by these principles of sustainable design. acs.org
Natural Product Scaffolds: There is a growing trend in leveraging natural compounds as starting points for developing new, safer herbicides. mdpi.comresearchgate.net Investigating the pyrazole structure, which is present in various natural molecules, aligns with this strategy and could lead to the discovery of more environmentally benign herbicidal solutions. mdpi.com
Ultimately, the continued and expanded research into this compound and its chemical class serves as a vital component in the multifaceted effort to ensure global food security while minimizing environmental impact. Addressing the identified research gaps will not only refine our understanding of this specific compound but also contribute valuable knowledge to the development of the next generation of sustainable crop protection solutions. mdpi.comacs.org
Q & A
Q. How can researchers avoid bias when interpreting this compound’s ecological risks?
- Methodological Answer :
- Use double-blinding in experimental workflows where feasible.
- Disclose funding sources and conflicts of interest in publications.
- Engage in peer review and pre-register studies to mitigate confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
